![molecular formula C15H17N3O3 B3008816 2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid CAS No. 1341025-25-9](/img/structure/B3008816.png)
2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties, among others. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of certain enzymes or as an antiviral agent.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization to form the pyrimidine ring, followed by alkylation with different agents to introduce various substituents . For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has been described, which involves alkylation with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate, separation of regioisomers, and conversion to free phosphonic acids . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. The presence of a 3-methylphenyl group and a methoxyethylamino moiety in the compound of interest suggests that it could exhibit unique interactions with biological targets due to these substituents . The crystal structures of related compounds have shown that pyrimidine derivatives can form hydrogen-bonded sheets and exhibit significant displacements of substituent atoms from the plane of the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including covalent hydration , reactions with α-amino acids , and halogenation . The reactivity of the pyrimidine ring allows for the introduction of different functional groups, which can significantly alter the biological activity of the compound. For example, the reaction of pyrimidine derivatives with elemental bromine or chlorosuccinimide can yield halogenated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and lipophilicity, can influence their biological activity and pharmacokinetic profile. For instance, the calculated log P values of certain pyrimidine derivatives have been correlated with their cell penetration abilities . The presence of substituents like methoxy or methyl groups can affect these properties, potentially enhancing the compound's ability to interact with biological membranes or targets .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
A study elaborated on the synthesis of pyrimido[4,5-b]quinolines, starting from barbituric acids, with potential biological and therapeutic importance. The synthesized derivatives displayed significant yield and were characterized using various spectroscopic techniques, indicating the utility of these compounds in therapeutic applications (Nandha kumar et al., 2001).
2. Metabolic Pathways and Biochemical Roles
A comprehensive review discussed the metabolic pathways of aspartame, a compound structurally related to pyrimidine carboxylic acids. The metabolism of the aspartate moiety, involving transamination and incorporation into various biomolecules, highlights the intricate biochemical roles that similar compounds might play (Ranney Re & Oppermann Ja, 1979).
3. Tautomerism and Molecular Interactions
Research explored the tautomeric equilibria of pyrimidine bases, providing insights into the molecular interactions and environmental influences on these compounds. The study's findings could be relevant for understanding the behavior of similar pyrimidine derivatives under different conditions (Person et al., 1989).
4. Chemistry of Fluorinated Pyrimidines
An article reviewed the chemistry of fluorinated pyrimidines, discussing methods of synthesis and their applications in cancer treatment. Insights into the perturbation of nucleic acid structure by these compounds and their role in inhibiting RNA- and DNA-modifying enzymes were also highlighted, showcasing the versatility of pyrimidine derivatives in medical science (Gmeiner, 2020).
5. Ectoine Biosynthesis and Applications
A study reviewed the biosynthesis of ectoine, a pyrimidine derivative, in halotolerant microorganisms, discussing the genes and enzymes involved. The potential applications of ectoine in cosmetics and medicine were also mentioned, emphasizing the compound's importance in various industries (Reshetnikov et al., 2011).
6. Levulinic Acid in Drug Synthesis
A review focused on levulinic acid, a compound structurally similar to pyrimidine carboxylic acids, and its application in drug synthesis. The versatility of levulinic acid in synthesizing various drugs and its role in reducing drug synthesis costs were highlighted, providing insights into the utility of related compounds in pharmaceutical applications (Zhang et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyethylamino)-4-(3-methylphenyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-3-5-11(8-10)13-12(14(19)20)9-17-15(18-13)16-6-7-21-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNFRDSNJNGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

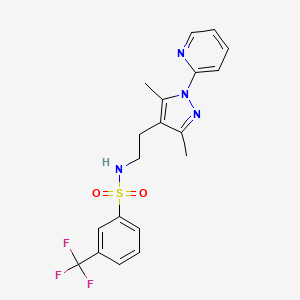
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
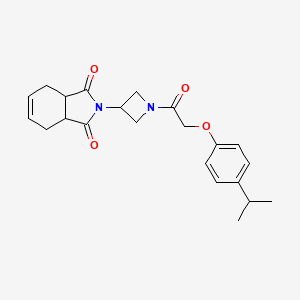
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
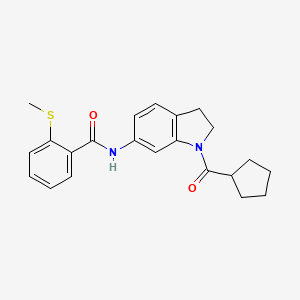
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

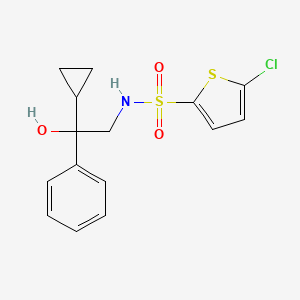
![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)


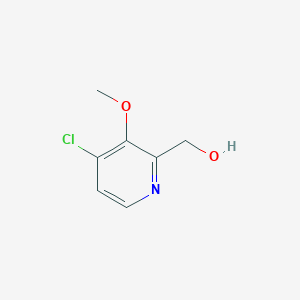
![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)